3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that features a benzothiazole core with a pyrrolidine and pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides, which can then undergo further cyclization and bromination to yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)amides
Uniqueness
What sets 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide apart is its unique combination of a benzothiazole core with both pyrrolidine and pyridine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21)15-7-2-1-5-13(15)16(18-22)19-10-8-12(11-19)14-6-3-4-9-17-14/h1-7,9,12H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLXGAKLOWELLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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